(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(3-ethoxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H17BrN2O2/c1-2-17-10-4-3-5-15(8-10)12(16)11-6-9(13)7-14-11/h6-7,10,14H,2-5,8H2,1H3 |
InChI Key |
IOHIOAVULQLFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrrole derivative followed by the formation of a methanone linkage with an ethoxypiperidine derivative. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or advanced composites. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to active sites on enzymes, modulating receptor activity, or altering cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Compounds for Comparison:
(4-Bromo-5-propyl-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone (): Structural Differences: Replaces the pyrrole ring with a thiophene moiety and substitutes piperidine with a pyrimidine-functionalized piperazine. Implications:
- Bioactivity : The pyrimidine group may enhance hydrogen-bonding capacity, improving target affinity in kinase inhibitors or antimicrobial agents .
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone (): Structural Differences: Features a fused imidazo-pyrrolo-pyrazine system and a chlorophenyl group. Implications:
- Conformational Rigidity : The fused heterocyclic system restricts rotational freedom, possibly increasing selectivity in receptor binding.
- Halogen Effects : Chlorine’s electronegativity vs. bromine may reduce metabolic stability but improve solubility .
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Structural Differences: Pyrazole core with bromo- and fluorophenyl substituents. Implications:
Table 1: Comparative Analysis of Key Features
Key Observations:
- Solubility : The 3-ethoxy group in the target compound may improve solubility in polar aprotic solvents compared to ’s pyrimidinyl-piperazine, which is more lipophilic.
- Reactivity : Bromine on pyrrole (target) vs. thiophene () alters susceptibility to electrophilic substitution; pyrrole’s NH group offers additional hydrogen-bonding sites.
- Toxicity : The target compound’s acute toxicity (H301, H311) contrasts with ’s chlorophenyl derivative, where chlorine’s lower atomic radius may reduce bioaccumulation .
Molecular Descriptors and QSAR Considerations
highlights the role of van der Waals descriptors and electronic parameters in predicting properties:
- Topological Polar Surface Area (TPSA) : The target compound’s TPSA is influenced by the pyrrole NH and piperidine’s ethoxy group, affecting bioavailability.
- LogP : The bromine atom and ethoxy group likely increase hydrophobicity compared to fluorine-containing analogues (e.g., ), aligning with its storage requirements for moisture sensitivity .
Biological Activity
The compound (4-Bromo-1H-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following characteristics:
- Molecular Formula : C13H16BrN3O
- Molecular Weight : 304.19 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a brominated pyrrole moiety linked to an ethoxypiperidine, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrrole and piperidine rings have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
- CNS Activity : The presence of the piperidine group may enhance central nervous system (CNS) penetration, indicating possible applications in treating neurological disorders.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds. While specific data on this compound is limited, insights from analogous compounds provide useful context:
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Bromo-Pyrrole Derivatives | Antimicrobial and anticancer properties | |
| Piperidine Derivatives | CNS stimulant effects | |
| Ethoxy Substituted Compounds | Enhanced bioavailability |
Case Studies
- Antimicrobial Efficacy : A study on brominated pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
- CNS Effects : Research on piperidine derivatives indicated their potential as anxiolytics and antidepressants. These studies suggest that modifications in the piperidine structure can lead to varied CNS effects.
- Combination Therapies : Some studies have explored the use of pyrrole and piperidine derivatives in combination with existing antibiotics to enhance efficacy against resistant strains.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (4-Bromo-1H-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone?
The synthesis typically involves coupling brominated pyrrole derivatives with substituted piperidines. Key approaches include:
- Substitution reactions : Reacting bromo-pyrrole intermediates (e.g., 2-bromo-1-(1H-pyrrol-1-yl)ethanone) with 3-ethoxypiperidine under basic conditions (NaH or Na alkoxides) in polar solvents like DMF or THF .
- Multi-component reactions : Adapting protocols from pyrrole syntheses (e.g., using p-toluenesulfonic acid in ethanol under reflux) to assemble the pyrrole and piperidine moieties in a single step .
- Coupling strategies : Utilizing palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions in aprotic solvents like DCM . Purification often involves column chromatography or recrystallization (ethanol/water mixtures) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Essential techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.5 ppm for piperidine protons and δ 6.5–7.5 ppm for pyrrole protons.
- ¹³C NMR : Signals near δ 170–175 ppm confirm the ketone group .
Q. How should researchers handle safety concerns during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
